Methyl 2-({[6-cyclopropyl-3-(4-methoxyphenyl)[1,2]oxazolo[5,4-b]pyridin-4-yl]carbonyl}amino)-5-methylthiophene-3-carboxylate
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Overview
Description
METHYL 2-({[6-CYCLOPROPYL-3-(4-METHOXYPHENYL)ISOXAZOLO[5,4-B]PYRIDIN-4-YL]CARBONYL}AMINO)-5-METHYL-3-THIOPHENECARBOXYLATE is a complex organic compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its potential biological activities and therapeutic applications.
Preparation Methods
The synthesis of METHYL 2-({[6-CYCLOPROPYL-3-(4-METHOXYPHENYL)ISOXAZOLO[5,4-B]PYRIDIN-4-YL]CARBONYL}AMINO)-5-METHYL-3-THIOPHENECARBOXYLATE involves multiple steps. One common synthetic route includes the [2+3] cycloaddition reaction of nitrile oxides with captodative olefins or methyl crotonate derivatives, leading to the formation of 5-substituted amino-isoxazole or 4-substituted methoxycarbonyl-isoxazole derivatives . Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the isoxazole ring.
Cycloaddition: The [2+3] cycloaddition reaction is a key step in its synthesis.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
METHYL 2-({[6-CYCLOPROPYL-3-(4-METHOXYPHENYL)ISOXAZOLO[5,4-B]PYRIDIN-4-YL]CARBONYL}AMINO)-5-METHYL-3-THIOPHENECARBOXYLATE has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: Its potential biological activities make it a candidate for studying various biochemical pathways.
Industry: It can be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. Isoxazole derivatives often exert their effects by binding to enzymes or receptors, thereby modulating their activity. For example, they may inhibit enzymes involved in inflammatory pathways or bind to receptors in the central nervous system to exert analgesic or anticonvulsant effects .
Comparison with Similar Compounds
METHYL 2-({[6-CYCLOPROPYL-3-(4-METHOXYPHENYL)ISOXAZOLO[5,4-B]PYRIDIN-4-YL]CARBONYL}AMINO)-5-METHYL-3-THIOPHENECARBOXYLATE can be compared with other isoxazole derivatives such as:
- Thiadiazole derivatives
- Oxadiazole derivatives
- Isothiazole derivatives
These compounds share similar structural features but differ in their specific biological activities and therapeutic potentials. The unique combination of functional groups in METHYL 2-({[6-CYCLOPROPYL-3-(4-METHOXYPHENYL)ISOXAZOLO[5,4-B]PYRIDIN-4-YL]CARBONYL}AMINO)-5-METHYL-3-THIOPHENECARBOXYLATE imparts distinct properties that make it a valuable compound for further research and development .
Properties
Molecular Formula |
C24H21N3O5S |
---|---|
Molecular Weight |
463.5 g/mol |
IUPAC Name |
methyl 2-[[6-cyclopropyl-3-(4-methoxyphenyl)-[1,2]oxazolo[5,4-b]pyridine-4-carbonyl]amino]-5-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C24H21N3O5S/c1-12-10-17(24(29)31-3)23(33-12)26-21(28)16-11-18(13-4-5-13)25-22-19(16)20(27-32-22)14-6-8-15(30-2)9-7-14/h6-11,13H,4-5H2,1-3H3,(H,26,28) |
InChI Key |
BCIFJMLGJIKSAN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(S1)NC(=O)C2=CC(=NC3=C2C(=NO3)C4=CC=C(C=C4)OC)C5CC5)C(=O)OC |
Origin of Product |
United States |
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